13-Bromo-1-tridecanol
Overview
Description
Synthesis Analysis
The synthesis of brominated compounds often involves halogenation reactions where a bromine atom is introduced into organic molecules. For instance, the synthesis of tetradecanoic acids labeled with carbon-13 at specific positions demonstrates a method that could be adapted for synthesizing 13-Bromo-1-tridecanol. The process involves treating a bromoalkane with potassium cyanide (K13CN), followed by hydrolysis to yield the desired acid, suggesting a pathway for synthesizing brominated alcohols through similar intermediates (Sparrow et al., 1983).
Molecular Structure Analysis
Molecular structure analysis of brominated organic compounds can be conducted using techniques such as NMR spectroscopy and X-ray diffraction. For example, studies on regiospecific bromination reveal the high reactivity of certain carbon atoms in carbocation reactions, which could be relevant for understanding the structural aspects of 13-Bromo-1-tridecanol (Inamoto et al., 1978).
Chemical Reactions and Properties
Brominated compounds participate in various chemical reactions, including coupling reactions and nucleophilic substitutions. The reactivity of bromoalkanes towards nucleophiles can be exploited in synthesizing more complex molecules. An example includes the synthesis of carbon-13 labeled fatty acids, where a bromoalkane is used as an intermediate (Yuan & Ajami, 1984).
Physical Properties Analysis
The physical properties of brominated organic compounds, such as melting point, boiling point, and solubility, are influenced by the presence of the bromine atom. These properties are crucial for determining the compound's applications and handling requirements. Although specific data on 13-Bromo-1-tridecanol are not provided, analogous compounds offer insight into how bromination affects physical characteristics.
Chemical Properties Analysis
The chemical properties of brominated alcohols, including reactivity, stability, and functional group compatibility, are essential for their utilization in organic synthesis. The introduction of a bromine atom can significantly alter the chemical behavior of an alcohol, affecting its potential for further functionalization and its role in synthetic pathways. Research on similar compounds, such as dideuterated and enantiomers of monodeuterated acids, provides a foundation for understanding the chemical properties of 13-Bromo-1-tridecanol (Abad et al., 2000).
Scientific Research Applications
Synthesis of Carbon-13-Labeled Tetradecanoic Acids
13-Bromo-1-tridecanol is used in synthesizing carbon-13-labeled tetradecanoic acids, which are crucial in preparing labeled diacyl phosphatidylcholines (Sparrow, Patel, & Morrisett, 1983).
Soluble Hyperbranched Polymers
It's utilized in the synthesis of soluble hyperbranched polymers TPH-b-X, BPNT-b-X, and TPT-b-X (Percec, Chu, & Kawasumi, 1994).
Dideuterated Tridecanoic Acids Synthesis
This compound serves as a precursor in synthesizing dideuterated tridecanoic acids, essential for biochemical studies on desaturases (Abad, Fabriàs, & Camps, 2000).
Dibromination, Debromination, and Bromine Migration Studies
It's used in studying dibromination, debromination, and bromine migration in specific naphthalene compounds (Giles et al., 1994).
Coordination Chemistry Research
13-Bromo-1-tridecanol is used in the coordination chemistry of 2-(2'-hydroxyphenyl)-2-oxazolines with aluminum, gallium, and indium (Hoveyda, Karunaratne, Rettig, & Orvig, 1992).
Synthesis of Sex Pheromones
This compound was used to synthesize acyclic monoene hydrocarbons, including a sex pheromone of house flies, Musca domestica (Nomura & Fujihara, 1985).
Macrolide Synthesis
It acts as a starting material for synthesizing 3-Oxo-13-tetradecanolide, a 14-member ring macrolide (Neeland, Ounsworth, Sims, & Weiler, 1987).
Investigations in Cycloalkanes
It's used in conformational investigations in 2-bromo-cycloalkanes and 2-bromo-1-methoxy-cycloalkanes of different ring sizes (Kleinpeter, Haufe, & Borsdorf, 1980).
13C-NMR Spectroscopy in Biochemical Research
13-Bromo-1-tridecanol is relevant in studies where 13C NMR spectroscopy is applied to living cells and their metabolism of a specifically labeled 13C substrate (Eakin, Morgan, Gregg, & Matwiyoff, 1972).
Synthesis of Bromoalkanols
Its high-selectivity synthesis from monobromination of diol under microwave irradiation is notable (Zhang et al., 2014).
Myocardial Imaging Agents
13-Bromo-1-tridecanol's role in myocardial imaging agents, particularly in studying heart uptake and retention in rats, is significant (Srivastava et al., 1985).
properties
IUPAC Name |
13-bromotridecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCXJNCEVECEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364667 | |
Record name | 13-Bromo-1-tridecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-Bromo-1-tridecanol | |
CAS RN |
116754-58-6 | |
Record name | 13-Bromo-1-tridecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-Bromo-1-tridecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.